molecular formula C16H20N4O2 B2904662 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile CAS No. 2415554-67-3

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B2904662
CAS No.: 2415554-67-3
M. Wt: 300.362
InChI Key: XPSVXNRJWWHJIS-UHFFFAOYSA-N
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Description

“2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile” is an organic compound that belongs to the pyridine family of organic molecules. It contains a piperidine ring and a morpholine ring, both of which are common structures in medicinal chemistry . The compound’s molecular formula is C16H20N4O2 and its molecular weight is 300.362.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine and morpholine derivatives are typically synthesized through various intra- and intermolecular reactions . These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a piperidine ring, and a morpholine ring. These rings are common in many pharmaceuticals and biologically active compounds .

Future Directions

Given the widespread use of piperidine and morpholine derivatives in medicinal chemistry , this compound could potentially be studied for its biological activity and potential applications in drug design.

Properties

IUPAC Name

2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c17-11-13-5-4-6-18-15(13)20-9-10-22-14(12-20)16(21)19-7-2-1-3-8-19/h4-6,14H,1-3,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSVXNRJWWHJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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